N-(4-methoxyphenyl)-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-25-18(28-14-6-4-3-5-7-14)15(16(24-25)19(20,21)22)17(26)23-12-8-10-13(27-2)11-9-12/h3-11H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWVQBLVYXOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations and their biochemical implications.
Substituent Variations at Position 4
- Target Compound: 4-Methoxyphenyl carboxamide.
- N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide (): Substituent: 4-Fluorophenyl carboxamide. The electron-withdrawing fluorine (-F) reduces electron density compared to -OCH₃, possibly altering receptor selectivity .
- 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ():
Substituent Variations at Position 5
- Target Compound: Phenylsulfanyl (-SPh).
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Substituent: 3-Chlorophenylsulfanyl.
- N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide (): Substituent: 3-(Trifluoromethyl)phenoxy (-OPh-CF₃). Oxygen-based substituents (vs. sulfur) decrease lipophilicity but may improve metabolic stability .
Functional Group Modifications
- Target Compound : Carboxamide (-CONH-Ph).
- Provides hydrogen-bonding capability and stability.
- 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ():
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Substituent: Carbamate (-OCO-NH-). Carbamates are hydrolytically stable but less reactive than carboxamides .
Data Table: Structural and Physicochemical Comparisons
*Estimated based on similar structures.
Research Findings and Implications
- Bioactivity : The target compound’s phenylsulfanyl group may enhance binding to cysteine-rich targets (e.g., kinases or proteases) compared to oxygen-based analogs .
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the carboxamide group improves half-life over aldehyde derivatives .
Q & A
Q. What are the established multi-step synthetic routes for this compound, and what are the critical intermediates?
The synthesis typically involves condensation reactions and functional group modifications. Key steps include:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition .
- Functionalization : Introduction of the phenylsulfanyl and trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Final coupling : Amidation or carboxamide formation using activating agents like EDCI/HOBt .
Critical intermediates include the pyrazole core precursor and halogenated aromatic intermediates for substitution reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and absolute configuration (e.g., analogs in ).
- HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection .
Q. What in vitro biological assays are recommended for preliminary evaluation of pharmacological potential?
- Enzyme inhibition assays : Fluorogenic substrates for targets like Factor Xa or kinases (e.g., methods in ).
- Cell viability assays : MTT or resazurin-based tests in cancer or inflammatory cell lines .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in amidation steps .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., pyrazole derivatives in ).
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of aryl groups .
Q. What computational strategies predict bioactivity and guide structural modifications?
- Molecular docking : AutoDock or Schrödinger Suite to map interactions with targets like Factor Xa .
- Density Functional Theory (DFT) : Calculates electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) .
- QSAR modeling : Correlates substituent properties (logP, molar refractivity) with bioactivity data .
Q. What experimental approaches identify and validate molecular targets?
Q. How do structural variations influence biological activity in SAR studies?
- Substituent position : Meta vs. para substitution on the phenylsulfanyl group alters steric hindrance and target affinity .
- Electron-withdrawing groups : Trifluoromethyl enhances metabolic stability but may reduce solubility .
- Heterocyclic replacements : Replacing pyrazole with triazole affects binding to hydrophobic pockets .
Q. How can conflicting spectral data be resolved during structural elucidation?
Q. What are the stability profiles under various experimental conditions?
Q. How does its mechanism compare to related pyrazole derivatives in modulating biological pathways?
- Selectivity profiling : Compare inhibition constants (Ki) against off-target enzymes (e.g., thrombin vs. Factor Xa) .
- Metabolic pathways : LC-MS/MS identifies oxidative metabolites vs. analogs lacking the phenylsulfanyl group .
- Cellular signaling : Transcriptomic analysis (RNA-seq) to map pathway activation (e.g., NF-κB vs. MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
